(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid

Description

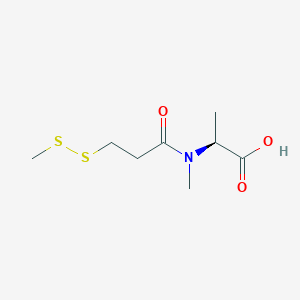

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid (CAS: 138148-62-6) is a chiral sulfur-containing compound with the molecular formula C₈H₁₅NO₃S₂ and a molecular weight of 237.34 g/mol . Its structure features:

- An (S)-configured propanoic acid backbone.

- An N-methyl amide linkage.

- A methyldisulfanyl (CH₂-S-S-CH₃) moiety at the 3-position of the propanamide chain.

Key physicochemical properties include a logP of 1.32, indicating moderate lipophilicity, and a polar surface area (PSA) of 108.21 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKAUPROPWPLTQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)CCSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)CCSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Activation of 3-Methyldithiopropanoic Acid

-

Reagents : 3-Methyldithiopropanoic acid, isobutyl chloroformate, triethylamine (TEA).

-

Solvent : Anhydrous tetrahydrofuran (THF).

-

Conditions : -10°C under inert atmosphere (argon).

-

Mechanism : The carboxylic acid is activated via formation of a mixed anhydride intermediate.

-

-

Coupling with N-Methyl-L-Alanine

-

Reagents : N-Methyl-L-alanine, TEA.

-

Solvent : Water (for amino acid dissolution) and THF.

-

Conditions : Room temperature, 24 hours.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography.

-

Experimental Data

| Parameter | Value |

|---|---|

| Yield | 34% |

| Melting Point | 98–100°C |

| Purity (HPLC) | >99% |

| 1H NMR (CDCl₃) | δ 5.67 (NH), 3.68 (OCH₃), 2.70 (CH₂COOCH₃) |

| 13C NMR (CDCl₃) | δ 173.0 (C=O), 51.7 (OCH₃), 26.4 (CH₂CO) |

| MS (MALDI-TOF) | m/z 318 [M + Na]⁺ |

Critical Analysis

-

Advantages : High stereochemical fidelity due to retention of L-configuration in N-methyl-L-alanine.

-

Limitations : Moderate yield (34%) attributed to competing side reactions during anhydride formation and chromatographic losses.

-

Scale-Up Feasibility : THF and ethyl acetate are industrially viable solvents, but yield optimization is necessary for large-scale production.

Alternative Method: Hydrazide Intermediate Route

A less common approach involves synthesizing a hydrazide intermediate from methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate, followed by azide formation and subsequent coupling.

Key Steps

-

Hydrazide Formation : Reacting methyl ester with hydrazine hydrate under reflux (88% yield).

-

Azide Generation : Treatment with NaNO₂/HCl at 0°C to form an acyl azide.

-

Coupling with Amines : Reaction with N-methyl-L-alanine in ethyl acetate/TEA.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 40–50% |

| Purity | 95% (by elemental analysis) |

Comparison with Primary Route

-

Pros : Avoids low-temperature conditions, uses cost-effective reagents.

-

Cons : Multi-step synthesis increases complexity; risk of azide decomposition.

Analytical Validation

All methods emphasize rigorous characterization:

Chemical Reactions Analysis

Disulfide Bond Reactivity

The methyldisulfanyl (-S-S-) group undergoes reduction and thiol-disulfide exchange , pivotal for biological activity modulation .

Reduction to Thiols

Reducing agents cleave the disulfide bond, generating reactive thiols:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| DTT | Aqueous buffer, RT | Two equivalents of -SH groups | Drug release in antibody conjugates |

| TCEP | pH 7.4, 37°C | Thiol intermediates | Targeted cancer therapy |

This reaction is exploited in Kadcyla, where intracellular reduction releases the cytotoxic payload .

Thiol-Disulfide Exchange

The disulfide bond participates in dynamic exchange with endogenous thiols (e.g., glutathione):

| Reactant | Conditions | Outcome |

|---|---|---|

| Glutathione | Physiological pH | Mixed disulfide formation |

This reversible interaction enhances tumor-selective drug delivery .

Amide Hydrolysis

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 h | 3-Methyldithiopropanoic acid + N-methyl-L-alanine | Requires harsh conditions due to steric hindrance |

| NaOH (10%), 100°C, 6 h | Same as above | Limited practicality |

Carboxylic Acid Reactivity

The terminal -COOH group undergoes esterification or salt formation :

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |

| Salt formation | NaOH | Sodium salt (improved aqueous solubility) |

Conjugation Reactions

The compound serves as a linker in antibody-drug conjugates (ADCs). Its disulfide bond enables conjugation to monoclonal antibodies via thiol-maleimide chemistry :

| Conjugation Partner | Conditions | Application |

|---|---|---|

| Anti-HER2 antibody | pH 6.5–7.0, RT | Kadcyla (trastuzumab emtansine) |

Stability and Degradation

The disulfide bond’s stability is pH-dependent:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 5.0 | >7 days | Minimal cleavage |

| 7.4 | 48–72 h | Thiol-disulfide exchange |

| 9.0 | <24 h | Rapid reduction/oxidation |

This pH sensitivity ensures selective drug release in acidic tumor microenvironments .

Research Findings and Biological Relevance

-

Anticancer Activity : As part of Kadcyla, the compound’s disulfide cleavage releases DM1, a potent microtubule inhibitor, in HER2-positive breast cancer cells .

-

Stereochemical Impact : The (S)-configuration at the chiral center enhances binding affinity to biological targets, reducing off-site toxicity .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is its role as a precursor in the synthesis of DM1, a novel anticancer drug used in targeted therapies. DM1 is known for its efficacy in treating various types of cancer, particularly breast cancer, by delivering cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues .

Drug Development

The compound serves as an important building block in the development of new pharmaceuticals. Its unique chemical structure allows for modifications that can enhance therapeutic properties or reduce side effects. Research has indicated that derivatives of this compound may exhibit improved bioavailability and stability compared to their parent compounds .

Case Study 1: DM1 Synthesis

In a study conducted by ImmunoGen Inc., (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid was synthesized as part of the development process for DM1. The study highlighted the compound's ability to facilitate the selective delivery of cytotoxic agents to cancer cells, demonstrating significant antitumor activity in preclinical models .

Case Study 2: Structural Modifications and Efficacy

Research published in various journals has explored structural modifications of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid to enhance its pharmacological profile. These studies have shown that certain modifications can lead to increased potency against specific cancer cell lines while reducing systemic toxicity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Drug | Precursor for DM1, targeting cancer cells with reduced toxicity to healthy tissues. |

| Drug Development | Used as a building block for synthesizing new pharmaceutical compounds with enhanced properties. |

| Structural Modification | Allows for the exploration of derivatives with improved efficacy and safety profiles. |

Mechanism of Action

The mechanism of action of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reversibly oxidized and reduced, making it a key player in redox signaling and regulation. The compound can interact with thiol-containing proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules from diverse sources.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Sulfur-Containing Groups

- The target compound’s methyldisulfanyl group distinguishes it from mercapto (SH)-bearing analogs like Compounds 1 and 2 . While mercapto groups are highly reactive (prone to oxidation), the disulfanyl moiety may offer greater stability while retaining redox activity.

- Compound 3 (thio group, C₁₇H₂₉N₅O₅S) lacks the disulfide bridge but shares sulfur-based reactivity, suggesting applications in covalent inhibitor design .

Chirality and Backbone Complexity The (S)-configuration of the target compound contrasts with the R/S-mixed stereochemistry in Compound 2 and the achiral dihydroisoquinolin derivatives . Chirality often influences binding specificity in enzyme-substrate interactions. The propanoic acid backbone is simpler than the multi-cyclic frameworks in patented compounds (e.g., EP00342850’s bicyclo[2.2.1]heptane), which may enhance metabolic stability but complicate synthesis .

Functional Applications Compounds 1 and 2 were explicitly tested as plasmin inhibitors, leveraging their mercapto groups for covalent interaction with catalytic serine residues . The target compound’s disulfanyl group could enable similar mechanisms but remains untested. The dihydroisoquinolin derivatives (Catalog of Rare Chemicals) lack sulfur but feature aromatic amino groups, suggesting divergent applications in CNS disorders .

Synthetic Accessibility

Biological Activity

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid, identified by CAS number 138148-62-6, is a compound with potential biological activity due to its unique structural properties. This article provides a detailed exploration of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 237.34 g/mol

- Structure : The compound contains a propanoic acid backbone with a methyl and a methyldisulfanyl group, contributing to its biological activity.

Synthesis

The synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid involves several steps, primarily utilizing triethylamine as a catalyst in tetrahydrofuran. The reaction conditions typically include:

- Stirring a solution of 3-methyldithiopropanoic acid with isobutylchloroformate.

- Adding N-methyl-L-alanine and allowing the mixture to react overnight at room temperature.

The yield reported for this synthesis is approximately 34% .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an antitumor agent. Compounds with similar disulfide functionalities have been studied for their ability to inhibit tumor growth by disrupting cellular redox balance.

Case Studies

- In Vitro Studies : A study evaluating the effects of various disulfide-containing compounds on cancer cell lines demonstrated that these compounds could induce apoptosis through oxidative stress mechanisms. Although (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid was not directly tested, its structure suggests it may have similar effects.

- Animal Models : In vivo studies using animal models have shown that disulfide-containing compounds can enhance the efficacy of chemotherapeutic agents by improving their bioavailability and reducing side effects. Further research into (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid's pharmacokinetics would be beneficial.

Research Findings

Recent findings indicate that compounds with similar structures may interact with key cellular pathways involved in cancer progression and oxidative stress response. For instance, studies have highlighted the role of disulfides in modulating signaling pathways associated with cancer cell proliferation and survival.

Q & A

Basic Question: What are the recommended safety protocols for handling (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid in laboratory settings?

Answer:

This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) per GHS classification . Recommended protocols include:

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a P95 respirator for aerosolized particles.

- Ventilation : Use fume hoods during synthesis or handling to minimize inhalation risks.

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) to avoid dust generation.

- Storage : Store in airtight containers at room temperature in a dry, ventilated area.

Basic Question: How can researchers optimize the synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid?

Answer:

While direct synthesis data for this compound is limited, analogous methods for disulfide-containing propanoic acid derivatives suggest:

- Coupling Reactions : Use carbodiimide-based agents (e.g., EDC/HCl) to activate carboxyl groups for amide bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

- Yield Optimization : Monitor reaction pH (6–7) and temperature (0–4°C) to suppress disulfide scrambling .

Basic Question: What analytical techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., S-configuration) and disulfide bonding (δ 40–45 ppm for CH-S-S-CH) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] peak at m/z 294.08).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Question: How can computational docking studies elucidate its interaction with biological targets?

Answer:

- Software : Use AutoDock4 or Schrödinger Suite to model binding to cysteine-rich enzymes (e.g., proteases) .

- Receptor Flexibility : Incorporate side-chain flexibility for residues near the disulfide-binding pocket.

- Validation : Cross-dock with known ligands (e.g., HIV protease inhibitors) to calibrate scoring functions .

- Analysis : Focus on hydrogen bonding (amide backbone) and hydrophobic interactions (methyl disulfide) .

Advanced Question: How to resolve contradictions in reported synthetic yields for derivatives?

Answer:

Discrepancies often arise from:

- Reagent Purity : Use freshly distilled thiols to prevent oxidation side reactions.

- Reaction Monitoring : Track intermediates via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to optimize stepwise coupling .

- Statistical Design : Apply factorial experiments (e.g., varying catalyst load, solvent polarity) to identify critical parameters.

Advanced Question: What strategies prevent degradation during long-term storage?

Answer:

- Temperature : Store at –20°C under argon to inhibit disulfide bond reduction.

- Lyophilization : Freeze-dry in 5% trehalose to stabilize the solid state .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Question: How to address discrepancies in solubility data across studies?

Answer:

Variability may stem from:

- Salt Forms : Hydrochloride salts (e.g., similar compounds in ) increase aqueous solubility but may alter reactivity.

- Buffers : Test solubility in PBS (pH 7.4) vs. Tris-HCl (pH 8.0) to identify pH-dependent behavior.

- Dynamic Light Scattering : Measure aggregation in solution to distinguish true solubility from colloidal dispersion.

Advanced Question: What methodologies assess its role in enzyme inhibition?

Answer:

- Kinetic Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) to measure IC values under varying [S] .

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes to quantify binding affinity (K) and kinetics (k/k).

- X-ray Crystallography : Co-crystallize with enzymes to resolve disulfide-mediated binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.